molecular formula C12H8N2O2S B3040461 2-Phenylsulphonylpyridine-5-carbonitrile CAS No. 205514-29-0

2-Phenylsulphonylpyridine-5-carbonitrile

Cat. No.: B3040461
CAS No.: 205514-29-0
M. Wt: 244.27 g/mol
InChI Key: WLMRLYWAJRGRKR-UHFFFAOYSA-N
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Description

2-Phenylsulphonylpyridine-5-carbonitrile is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring sulfonylated at the 2-position with a phenyl group and nitrile group at the 5-position .


Physical And Chemical Properties Analysis

This compound has a melting point of 128-130ºC . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

  • Synthesis and Biological Activity : 2-Phenylsulphonylpyridine-5-carbonitrile is involved in the synthesis of biologically active derivatives. A study highlighted its use in preparing derivatives that were screened for antifungal and antibacterial activities, demonstrating its potential in developing new antimicrobial agents (Jemmezi et al., 2014).

  • Tandem Michael Addition/Imino-Nitrile Cyclization : This compound has been synthesized through Tandem Michael addition/imino-nitrile cyclization. The crystal structure of a specific derivative was established via X-ray diffraction, indicating its role in the development of novel chemical structures (Dong et al., 2010).

  • Development of Isoquinoline and Pyrido Pyrimidine Derivatives : The compound has been used in reactions to produce isoquinoline derivatives. Moreover, it has been involved in synthesizing pyrido pyrimidine derivatives, which have various applications in pharmaceutical chemistry (Al-Issa, 2012).

  • Corrosion Inhibition Studies : Research has also explored the use of derivatives of this compound as corrosion inhibitors. Studies showed high inhibition activities for mild steel in acidic environments, suggesting its application in materials science and engineering (Singh et al., 2016).

  • Environmental Applications as Corrosion Inhibitors : Further studies have investigated its derivatives as environmentally friendly corrosion inhibitors for steel, demonstrating its potential in industrial applications and environmental sustainability (Ansari et al., 2017).

  • Spectroscopic Analysis and Optical Properties : The compound has been studied for its structural features using various spectroscopic techniques. Its optical properties were investigated, highlighting its potential in developing new materials with specific optical characteristics (Jukić et al., 2010).

  • Catalytic Applications : It has been used in synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst, indicating its role in green chemistry and sustainable synthesis methods (Poonam & Singh, 2019).

Properties

IUPAC Name

6-(benzenesulfonyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(14-9-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMRLYWAJRGRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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